4-(2-Bromophenyl)oxazolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
4-(2-bromophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8BrNO2/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |
InChI Key |
UNASOHWEDUMVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Bromophenyl Oxazolidin 2 One
Retrosynthetic Disconnections of the 4-(2-Bromophenyl)oxazolidin-2-one Architecture
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the primary disconnections involve the strategic cleavage of the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds within the oxazolidinone ring.
Strategic Cleavages for Carbon-Nitrogen and Carbon-Oxygen Bond Formation
The formation of the oxazolidinone ring hinges on the creation of one C-N and one C-O bond. nptel.ac.inencyclopedia.pub Two principal retrosynthetic disconnections can be envisioned:
Disconnection A (C-N/C-O Cleavage): This approach involves breaking the N1-C2 and O3-C2 bonds, which correspond to the carbonyl group. This leads back to a 2-amino-1-(2-bromophenyl)ethanol (B3038046) precursor. The carbonyl group can be introduced using reagents like phosgene (B1210022), its equivalents, or through isocyanate intermediates.
Disconnection B (C4-N3/C5-O1 Cleavage): This alternative strategy involves cleaving the C4-N3 and the C5-O1 bonds. This disconnection points towards precursors such as a 2-bromophenyl-substituted epoxide and an isocyanate or a related nitrogen source.
Identification of Key Precursors and Synthon Equivalents
Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are identified. These precursors are the chemical building blocks that will be assembled to form the final molecule.
For Disconnection A , the key precursor is 2-amino-1-(2-bromophenyl)ethanol . This amino alcohol contains the necessary stereochemistry and the pre-formed C4-C5 bond of the oxazolidinone ring. The synthon for the C2 carbonyl group is typically a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI).
For Disconnection B , the precursors are 2-(2-bromophenyl)oxirane (B2677418) (an epoxide) and a source of the nitrogen and carbonyl group, such as an isocyanate .
The following table summarizes the key precursors and their corresponding synthons:
| Disconnection Strategy | Key Precursor(s) | Synthon Equivalent for Ring Closure |
| A (C-N/C-O at C2) | 2-Amino-1-(2-bromophenyl)ethanol | Phosgene, Triphosgene, Carbonyldiimidazole (CDI) |
| B (C4-N3/C5-O1) | 2-(2-Bromophenyl)oxirane | Isocyanate, Sodium Azide (B81097) (followed by reduction and cyclization) researchgate.net |
Precursor Synthesis Strategies for 2-Bromophenyl and Oxazolidinone Moieties
The successful synthesis of this compound relies on the efficient preparation of its key precursors. This section details the synthetic routes to the necessary 2-bromophenyl-containing amines and alcohols.
Synthesis of Substituted 2-Bromoanilines and Related Amine Precursors
2-Bromoaniline (B46623) is a crucial starting material for several synthetic routes. It can be prepared through various methods:
From o-Nitroaniline: A classic route involves the diazotization of o-nitroaniline followed by a Sandmeyer reaction with cuprous bromide to yield o-bromonitrobenzene. Subsequent reduction of the nitro group, commonly with iron powder in the presence of an acid, affords 2-bromoaniline. guidechem.comchemicalbook.com Steam distillation can be employed to improve the purity of the o-bromonitrobenzene intermediate by separating it from resinous by-products. guidechem.com
From Bromobenzene (B47551): An alternative approach starts with bromobenzene. To direct the incoming nitro group to the ortho position, the para position is first blocked by sulfonation. Nitration then yields 4-bromo-3-nitrobenzenesulfonic acid. Reduction of the nitro group followed by desulfonation gives 2-bromoaniline. echemi.comstackexchange.com A more direct method involves the nitration of bromobenzene and subsequent chromatographic separation of the ortho and para isomers, although the ortho isomer is the minor product. echemi.comstackexchange.com
Direct Bromination of Aniline (B41778): The direct bromination of aniline in acetic acid can also produce 2-bromoaniline due to the ortho-directing effect of the amino group. askfilo.com
Preparation of Chiral 2-Bromophenyl-Substituted Alcohols and Amino Alcohols
The synthesis of chiral 2-bromophenyl-substituted alcohols and amino alcohols is paramount for constructing the enantiomerically pure this compound. Chiral amino alcohols are valuable synthons in pharmaceutical and bioactive compound synthesis. frontiersin.orgnih.gov
Several stereoselective methods can be employed:
Asymmetric Reduction of α-Hydroxy Ketones: Engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.org
Catalytic Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a facile route to chiral 1,2-amino alcohols. nih.govacs.org
From Chiral Epoxides: The ring-opening of enantiomerically pure 2-(2-bromophenyl)oxirane with a nitrogen nucleophile, such as an azide followed by reduction, can yield the desired chiral amino alcohol.
Multi-component Reactions: A three-component approach involving a Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines can produce syn-α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org
The following table provides an overview of methods for preparing chiral amino alcohols:
| Method | Description | Key Features |
| Enzymatic Asymmetric Reductive Amination | Use of engineered amine dehydrogenases to convert α-hydroxy ketones to chiral amino alcohols. frontiersin.org | High enantioselectivity (>99% ee), mild reaction conditions. frontiersin.org |
| Asymmetric Transfer Hydrogenation | Ruthenium-catalyzed reduction of α-ketoamines. nih.govacs.org | High enantioselectivity and yields, applicable to a wide range of substrates. nih.govacs.org |
| Chiral Epoxide Ring-Opening | Nucleophilic opening of a chiral epoxide followed by functional group manipulation. | Stereospecific, dependent on the availability of the chiral epoxide. |
| 1,3-Dipolar Cycloaddition | Rh(II)-catalyzed reaction of carbonyl ylides and aldimines. diva-portal.org | High diastereoselectivity for syn-products. diva-portal.org |
Direct Cyclization Approaches to the this compound Ring System
With the key precursors in hand, the final step is the cyclization to form the oxazolidin-2-one ring. Several methods are available, each with its own advantages.
From Amino Alcohols: The most common method involves the reaction of a 2-amino-1-(2-bromophenyl)ethanol with a carbonylating agent. Phosgene and its safer equivalents, such as triphosgene or carbonyldiimidazole (CDI), are frequently used. The reaction proceeds by initial formation of a carbamate (B1207046) or an isocyanate intermediate, which then undergoes intramolecular cyclization.
From β-Hydroxy Carbonyl Compounds: An efficient approach involves an asymmetric aldol (B89426) addition to generate a β-hydroxy carbonyl compound, followed by a modified Curtius rearrangement. mdpi.comnih.gov This sequence allows for the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones. mdpi.comnih.gov
From Propargylic Alcohols: A silver-catalyzed tandem cyclization of propargylic alcohols with isocyanates can produce oxazolidin-2-ones. The silver catalyst acts as a π-Lewis acid to activate the alkyne for cyclization. organic-chemistry.org
From Epoxides and Isocyanates: The coupling reaction of epoxides and isocyanates, often catalyzed by metal complexes or organocatalysts, provides a direct route to 2-oxazolidinones. nih.gov This method is particularly useful for preparing optically pure oxazolidinones from chiral epoxides. nih.gov
The following table summarizes various cyclization methods:
| Starting Material(s) | Reagents/Catalysts | Key Features |
| 2-Amino-1-(2-bromophenyl)ethanol | Phosgene, Triphosgene, CDI | Widely applicable, reliable method. |
| β-Hydroxy Carbonyl Compound | Trimethylsilyl azide (for Curtius rearrangement) mdpi.comnih.gov | Stereoselective, allows for the synthesis of complex oxazolidinones. mdpi.comnih.gov |
| Propargylic Alcohol and Isocyanate | Silver Acetate/DMAP organic-chemistry.org | Z-selective synthesis of oxazolidinones. organic-chemistry.org |
| 2-(2-Bromophenyl)oxirane and Isocyanate | Metal or Organocatalysts nih.gov | Direct route, preserves stereochemistry from the epoxide. nih.gov |
Carbonylation-Based Cyclizations
Carbonylation-based cyclizations are a common method for the synthesis of oxazolidin-2-ones. These reactions typically involve the reaction of a β-amino alcohol with a carbonylating agent. Phosgene was historically used, but due to its high toxicity, safer alternatives like carbonyldiimidazole (CDI), triphosgene, and dialkyl carbonates are now preferred.
The general mechanism involves the activation of the amino alcohol, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the carbonyl carbon, leading to the formation of the oxazolidinone ring. For the synthesis of this compound, the corresponding 2-amino-1-(2-bromophenyl)ethanol would be the required precursor.
Recent advancements have also explored the use of carbon dioxide (CO2) as a green and abundant C1 source for oxazolidinone synthesis. thieme-connect.com These methods often require a catalyst to facilitate the reaction between the amino alcohol and CO2. thieme-connect.com For instance, a copper-catalyzed three-component synthesis of oxazolidin-2-ones from aldehydes, alkynes, and carbamate salts (generated from primary amines and CO2) has been reported. thieme-connect.com Another approach utilizes microwave irradiation to accelerate the reaction between ethanolamines and urea (B33335), providing high yields of oxazolidin-2-ones in a short reaction time. organic-chemistry.org
| Carbonylating Agent | Description |
| Phosgene/Triphosgene | Highly reactive but toxic. |
| Carbonyldiimidazole (CDI) | A safer and effective alternative to phosgene. |
| Dialkyl Carbonates | Green reagents, but often require harsher reaction conditions. |
| Carbon Dioxide (CO2) | An environmentally benign C1 source, often used with a catalyst. thieme-connect.com |
| Urea | Used in microwave-assisted synthesis with ethanolamines. organic-chemistry.org |
Intramolecular Carbamate Formation Strategies
Intramolecular cyclization of carbamates is a versatile method for synthesizing oxazolidin-2-ones. This strategy involves the formation of a linear carbamate intermediate from a β-amino alcohol, which then undergoes an intramolecular ring closure.
One approach involves the reaction of epoxides with carbamates. ionike.com The reaction of an epoxide with a carbamate, often catalyzed by a base, leads to the ring-opening of the epoxide by the carbamate nitrogen, followed by intramolecular cyclization to yield the oxazolidin-2-one. ionike.com For the synthesis of this compound, this would involve the reaction of 2-(2-bromophenyl)oxirane with a suitable carbamate.
Another strategy utilizes a Curtius rearrangement of a β-hydroxy acyl azide. This method allows for the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.gov The process starts with an asymmetric aldol reaction to create the desired stereochemistry, followed by a Curtius rearrangement of the resulting β-hydroxy acid to an isocyanate, which then undergoes intramolecular cyclization. nih.gov
Furthermore, the reaction of N-lithio-N-aryl carbamates with (R)-glycidyl butyrate (B1204436) provides a mild and general route to 5-(hydroxymethyl)-2-oxazolidinones, which can be further functionalized. orgsyn.org This method avoids the use of hazardous isocyanates. orgsyn.org
Ring-Closing Reactions Involving Nitrogen and Oxygen Nucleophiles
Ring-closing reactions are fundamental to the synthesis of heterocyclic compounds, including oxazolidin-2-ones. These reactions typically involve the intramolecular attack of a nucleophile onto an electrophilic center to form the cyclic structure.
One such strategy is the intramolecular cyclization of N-Boc protected β-amino alcohols. O-tosylation of the alcohol followed by an SN2 cyclization can lead to the formation of the oxazolidin-2-one ring. researchgate.net The intramolecular cyclization of carbanions derived from sulfones, sulfoxides, and phosphonates onto the oxazolidinone carbonyl has also been explored for the synthesis of functionalized lactams. nih.gov
Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic compounds, although its direct application to the synthesis of the core oxazolidin-2-one ring from acyclic precursors is less common than for larger rings. youtube.comyoutube.com However, it can be employed to construct more complex molecules containing the oxazolidinone moiety.
Asymmetric Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is crucial for its application as a chiral auxiliary and in the development of chiral drugs. chemimpex.com Asymmetric synthesis strategies aim to control the stereochemistry at the C4 position of the oxazolidinone ring.
Chiral Auxiliary-Mediated Methodologies for Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org Evans' oxazolidinones are a well-known class of chiral auxiliaries used in various asymmetric transformations, including alkylation, aldol, and Diels-Alder reactions. rsc.orgrsc.org
In the context of synthesizing enantiopure this compound, a chiral auxiliary can be attached to a precursor molecule to control the formation of the stereocenter at C4. For instance, an asymmetric aldol reaction mediated by a chiral auxiliary can be used to set the stereochemistry of the β-hydroxy amine precursor, which is then cyclized to the desired oxazolidinone. nih.gov The choice of the chiral auxiliary is critical for achieving high diastereoselectivity. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. wikipedia.org
The use of polymer-supported chiral auxiliaries offers advantages in terms of purification and recovery. nih.gov
Asymmetric Catalysis in the Construction of the Stereogenic Center at C4
Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This involves the use of a chiral catalyst to control the stereochemical outcome of the reaction.
Metal-catalyzed asymmetric cycloaddition reactions are powerful methods for the construction of chiral heterocyclic compounds. nih.gov For the synthesis of oxazolidinones, the [3+2] cycloaddition of epoxides and isocyanates catalyzed by chiral metal complexes is a notable approach. researchgate.net This reaction can provide optically pure 2-oxazolidinones, especially when starting from optically pure epoxides. researchgate.net
Palladium-catalyzed asymmetric [3+2] cycloaddition reactions of 5-vinyl-2-oxazolidinones have also been reported. researchgate.net Furthermore, catalytic asymmetric intramolecular aminopalladation has been used to synthesize vinyl-substituted 2-oxazolidinones with high enantioselectivity. nih.gov
Chiral N,N'-dioxide-metal complexes have emerged as effective catalysts for a variety of asymmetric transformations, including cycloadditions. nih.govchinesechemsoc.org These catalysts can activate substrates through bidentate coordination, leading to high enantioselectivity. nih.gov
| Catalytic System | Reaction Type | Enantioselectivity |
| Chiral Metal Complexes | [3+2] Cycloaddition of epoxides and isocyanates | High (with chiral epoxides) researchgate.net |
| Ferrocenyloxazoline Palladacycles | Intramolecular Aminopalladation | 89-99% ee nih.gov |
| Chiral N,N'-Dioxide-Metal Complexes | Asymmetric Cycloadditions | High nih.gov |
Organocatalytic Approaches to Oxazolidinone Formation
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of oxazolidinones, offering a metal-free alternative to traditional methods. greyhoundchrom.com These reactions often exhibit high enantioselectivity and yield under mild conditions. greyhoundchrom.comnih.gov While a direct organocatalytic synthesis of this compound is not extensively documented in dedicated studies, several general organocatalytic methods for the synthesis of 4-substituted and 4,5-disubstituted oxazolidinones can be considered applicable.
One prominent strategy involves the asymmetric aldol reaction followed by a Curtius rearrangement. nih.gov This approach allows for the stereocontrolled introduction of substituents at the C4 and C5 positions of the oxazolidinone ring. nih.gov Another common organocatalytic route is the [3+2] cycloaddition of epoxides with isocyanates. rsc.org Various organocatalysts, such as bifunctional squaramides, have been shown to effectively promote this reaction. rsc.orgresearchgate.net For instance, a hydroquinine-derived bifunctional squaramide catalyst has been successfully used in the domino N,O-acetalization/aza-Michael addition reaction to construct oxazolidinone rings. rsc.org
Furthermore, L-proline, a readily available and inexpensive amino acid, has been demonstrated as an efficient organocatalyst for the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives, highlighting the potential of amino acid-based catalysts in forming related heterocyclic structures. researchgate.net The development of recyclable organocatalysts, such as those based on lipophilic cinchona squaramide, further enhances the sustainability of these synthetic transformations. nih.gov
The synthesis of oxazolidinones from epoxides and amines can also be achieved using deep eutectic solvents (DESs) as both the catalyst and the reaction medium. researchgate.net This approach offers a greener alternative by avoiding traditional volatile organic solvents. researchgate.net
Resolution Techniques for Racemic Mixtures of this compound
As many synthetic routes yield racemic mixtures of 4-substituted oxazolidinones, effective resolution techniques are crucial for obtaining enantiomerically pure compounds.
Classical Resolution via Diastereomeric Salt Formation
Kinetic Resolution through Enzymatic or Catalytic Transformations
Kinetic resolution offers a dynamic approach to separating enantiomers by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or enzyme. wikipedia.org This results in the enrichment of the less reactive enantiomer.
Enzymatic Kinetic Resolution: Lipases are a class of enzymes that have been successfully employed in the kinetic resolution of various racemic alcohols and their derivatives, which can be precursors to or derived from oxazolidinones. nih.gov For example, lipase-catalyzed acylation and hydrolysis have been used to resolve intermediates for the synthesis of chiral pharmaceuticals. nih.gov While a specific protocol for this compound is not detailed, the general applicability of lipases to similar structures suggests its potential.
Catalytic Kinetic Resolution: Asymmetric N-acylation is a notable catalytic method for the kinetic resolution of racemic 2-oxazolidinones. nih.gov This approach has been shown to proceed with outstanding selectivities, offering a powerful tool for accessing enantiopure oxazolidinones. nih.gov The kinetic resolution of related heterocyclic compounds, such as oxazinones, has also been optimized using organocatalysts like squaramides and thioureas through a Design of Experiments (DoE) approach, achieving high selectivity factors. nih.gov
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. nih.gov Key metrics for evaluating the "greenness" of a chemical process include atom economy and the E-factor. chegg.comdatapdf.comresearchgate.net
Atom Economy and E-Factor Analysis of Synthetic Routes
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. chegg.com An ideal reaction has an atom economy of 100%.
E-Factor (Environmental Factor) provides a more practical measure of waste generation and is calculated as the total mass of waste produced per unit mass of product. chegg.comdatapdf.comresearchgate.net
To illustrate these concepts, consider a plausible, though not necessarily organocatalytic, synthesis of this compound from 2-bromostyrene (B128962) oxide and a source of the carbamate functionality. The table below provides a hypothetical analysis for such a route.
Table 1: Hypothetical Atom Economy and E-Factor for the Synthesis of this compound
| Reactant A (2-Bromostyrene oxide) | Reactant B (e.g., Sodium Cyanate) | Product (this compound) | By-product (e.g., Sodium Salt) | Atom Economy (%) | E-Factor (assuming 80% yield) |
| MW: 199.04 g/mol | MW: 65.01 g/mol | MW: 242.07 g/mol | MW: Varies | ~91.9% | ~0.38 |
Note: The values in this table are illustrative and depend on the specific reagents and reaction conditions used.
A higher atom economy and a lower E-factor are indicative of a greener process. The synthesis of oxazolidinones from epoxides and carbon dioxide, a renewable C1 source, represents a highly atom-economical approach. nih.gov
Solvent Selection and Catalytic Efficiency Improvements
The choice of solvent plays a critical role in the environmental impact of a synthetic process. The use of greener solvents, such as water or deep eutectic solvents (DESs), is highly desirable. researchgate.net Research has shown that the synthesis of oxazolidinones can be effectively carried out in DESs, which can act as both the solvent and the catalyst, thereby reducing the need for volatile organic compounds. researchgate.net The one-pot synthesis of oxazolidinones from epoxides and chlorosulfonyl isocyanate has been studied in various solvents, with dichloromethane (B109758) being identified as optimal in some cases. nih.govbeilstein-journals.org However, the search for less hazardous alternatives is an ongoing area of research.
Development of Environmentally Benign Reagents in the Synthesis of this compound
A plausible synthetic pathway to this compound starts from 2-bromobenzaldehyde. This can be converted to the corresponding amino alcohol, 2-amino-1-(2-bromophenyl)ethanol, which is a key intermediate. The final step involves the cyclization of this amino alcohol to form the oxazolidinone ring. The development of environmentally benign reagents targets both of these critical stages.
One area of development is the replacement of harsh reducing agents. The reduction of an amide precursor, such as one derived from 2-bromomandelic acid, to the corresponding amino alcohol is a common strategy. Traditionally, this transformation might employ powerful and hazardous hydrides like lithium aluminum hydride (LiAlH₄). chemistrysteps.com While effective, LiAlH₄ is highly reactive, pyrophoric, and requires stringent anhydrous conditions and careful quenching procedures, which generate significant waste.
Greener alternatives to such reducing agents are actively being explored. For instance, catalytic hydrogenation presents a cleaner option, although it can require high pressures and temperatures. wikipedia.org More recently, the use of silanes, such as polymethylhydrosiloxane (B1170920) (PMHS), in combination with catalysts like triiron dodecacarbonyl or diethylzinc, has been shown to be effective for amide reductions under milder conditions. organic-chemistry.org A notable development in the synthesis of the analogous (S)-4-phenyl-2-oxazolidinone utilizes a borane (B79455) reagent for the reduction step, which is presented as a method that conforms to green chemistry principles by avoiding cytotoxic reagents. google.com
The second critical stage for the introduction of greener reagents is the cyclization of 2-amino-1-(2-bromophenyl)ethanol to form the oxazolidinone ring. Historically, the formation of the carbamate linkage in the oxazolidinone ring often involved highly toxic and hazardous reagents such as phosgene and its derivatives. The development of non-phosgene routes is a cornerstone of green synthesis in this area.
Modern, more benign cyclizing agents include dialkyl carbonates, such as diethyl carbonate. These reagents are less toxic and can effectively form the oxazolidinone ring, often with the aid of a base, by reacting with the amino alcohol intermediate. The only byproduct in this case is ethanol (B145695), which is environmentally benign. nih.gov
Furthermore, the choice of solvent plays a crucial role in the environmental footprint of the synthesis. Traditional syntheses often rely on volatile organic compounds (VOCs) that are flammable, toxic, and contribute to air pollution. Research into greener alternatives has highlighted the potential of deep eutectic solvents (DES) and ionic liquids as both the reaction medium and catalyst. nih.gov In some cases, solvent-free conditions, particularly with the use of microwave irradiation, have been shown to dramatically reduce reaction times and energy consumption while eliminating the need for a solvent altogether. nih.gov A microwave-assisted synthesis of oxazolidin-2-ones using urea and ethanolamines in a chemical paste medium with a catalytic amount of nitromethane (B149229) has been reported to be rapid and efficient. nih.gov
The table below summarizes a comparison between a hypothetical traditional synthetic approach and a greener alternative for the synthesis of this compound, based on findings for analogous compounds.
| Reaction Step | Traditional Method | Greener Alternative | Environmental/Safety Benefit of Greener Alternative |
| Reduction of Amide Precursor | Lithium aluminum hydride (LiAlH₄) in anhydrous THF. chemistrysteps.com | Borane reagent or catalytic hydrosilylation. organic-chemistry.orggoogle.com | Avoids pyrophoric and highly reactive LiAlH₄, reduces hazardous waste from quenching, and allows for milder reaction conditions. |
| Cyclization Reagent | Phosgene or its derivatives (e.g., triphosgene). | Diethyl carbonate with a basic catalyst. nih.gov | Eliminates the use of extremely toxic and hazardous phosgene, producing ethanol as a benign byproduct. |
| Solvent | Volatile organic solvents (e.g., THF, Dichloromethane). nih.gov | Deep eutectic solvents (DES), ionic liquids, or solvent-free (microwave-assisted). nih.gov | Reduces or eliminates the use of toxic, flammable, and polluting VOCs. Can also decrease reaction times and energy consumption. |
By focusing on the development and implementation of these environmentally benign reagents and conditions, the synthesis of this compound can be made safer, more sustainable, and more efficient, aligning with the core principles of green chemistry.
Chemical Reactivity and Transformations of 4 2 Bromophenyl Oxazolidin 2 One
Reactivity of the Oxazolidinone Heterocycle
The oxazolidinone ring system is a well-established chiral auxiliary in asymmetric synthesis. publish.csiro.aupublish.csiro.auwilliams.edu Its reactivity is centered around the nitrogen atom and the carbamate (B1207046) carbonyl group, allowing for functionalization and subsequent cleavage.
The nitrogen atom of the oxazolidinone ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental to the use of oxazolidinones as chiral auxiliaries, as they attach the substrate of interest to the chiral scaffold. williams.eduacs.org
N-Acylation: The N-acylation of oxazolidinones is a common and efficient process. Typically, the oxazolidinone is first deprotonated with a strong base, such as butyllithium (B86547) (BuLi), to form a lithium salt. This salt then reacts with an acylating agent, like an acid chloride or anhydride, to yield the N-acyl oxazolidinone. acs.org Alternative methods have been developed to avoid the use of strong bases. One such practical method involves the direct coupling of the oxazolidinone with a carboxylic acid using pivaloyl chloride and triethylamine. uwindsor.ca This one-pot procedure is convenient and provides good yields for a variety of acids. uwindsor.ca Heteropolyacids have also been reported as effective catalysts for the N-acylation of oxazolidinones with carboxylic acid anhydrides under solvent-free conditions. publish.csiro.au
N-Alkylation: While N-acylation is more common in the context of chiral auxiliaries, N-alkylation of the oxazolidinone nitrogen is also a feasible transformation. The construction of carbon-nitrogen bonds via alkylation is a cornerstone of organic synthesis. acs.org The reaction typically involves the deprotonated oxazolidinone anion reacting with an alkyl halide or sulfonate in an SN2-type mechanism. acs.org The choice of solvent and base is critical to achieving good yields and preventing side reactions.
The table below summarizes representative conditions for the N-acylation of related oxazolidinone systems, which are applicable to 4-(2-Bromophenyl)oxazolidin-2-one.
| Acylating Agent | Reagents | Solvent | Yield (%) | Reference |
| Propionic Anhydride | Et3N, DMAP (cat.) | Toluene | Not specified | williams.edu |
| Phenylacetic Acid | Pivaloyl Chloride, Et3N | Not specified | 95 | uwindsor.ca |
| Benzoic Anhydride | Electrogenerated Base | MeCN | 92 | acs.org |
| Acetic Anhydride | Wells-Dawson Heteropolyacid | Solvent-free | 96 | publish.csiro.au |
The oxazolidinone ring can be selectively opened, which is a crucial step when it is used as a chiral auxiliary to release the elaborated product. The regioselectivity of the ring-opening depends significantly on the reagents and conditions employed.
Hydrolysis with lithium hydroxide (B78521) (LiOH) typically results in the cleavage of the endocyclic carbamate bond (C-N bond). publish.csiro.aupublish.csiro.au This reaction proceeds through a nucleophilic attack of the hydroxide ion on the less sterically hindered endocyclic carbonyl group, leading to the destruction of the oxazolidinone ring and the formation of a β-amino alcohol derivative. publish.csiro.auacs.org
In contrast, when N-acyl oxazolidinones are treated with lithium hydroperoxide (LiOOH), the reaction preferentially cleaves the exocyclic amide bond. publish.csiro.aupublish.csiro.au This widely used method preserves the integrity of the oxazolidinone ring, which can often be recovered and recycled, while releasing the desired carboxylic acid. publish.csiro.auwilliams.edu The differing selectivity is attributed to the different rate-determining steps in the LiOH- and LiOOH-mediated hydrolyses. publish.csiro.au
More recent developments have shown that the oxazolidinone ring can undergo electroreductive ring-opening carboxylation with CO2. This process selectively cleaves the C(sp³)–O bond to furnish β-amino acids, demonstrating a novel functionalization pathway.
The table below outlines different ring-opening procedures for oxazolidinone systems.
| Reagent(s) | Type of Cleavage | Product Type | Reference |
| LiOH/H₂O | Endocyclic (Ring Opening) | Hydroxyamide | publish.csiro.auacs.org |
| LiOOH | Exocyclic (Auxiliary Cleavage) | Carboxylic Acid + Oxazolidinone | publish.csiro.auwilliams.edu |
| Electrolysis, CO₂ | Ring-Opening Carboxylation | β-Amino Acid |
The stereocenter at the C4 position is fundamental to the function of chiral oxazolidinones. Maintaining the stereochemical integrity of this center throughout a reaction sequence is paramount. The phenyl group at C4 generally provides high levels of stereocontrol in reactions involving N-acyl derivatives by effectively shielding one face of the enolate. williams.edu
However, epimerization at the C4 position can occur under certain conditions. For instance, in the N-acylation of related ephedrine-derived oxazolidinones, the use of excess butyllithium (BuLi) has been shown to cause epimerization at the benzylic position (equivalent to C4). acs.org This suggests that careful control of stoichiometry and reaction conditions is necessary when deprotonating the oxazolidinone nitrogen to prevent loss of enantiomeric purity.
Computational studies on related 3,4,5-substituted oxazolidin-2-ones have indicated that anti-isomers (with respect to substituents at C4 and C5) possess lower electronic energies compared to the corresponding syn-isomers, suggesting a thermodynamic preference for the trans arrangement. williams.edu For this compound, which lacks a substituent at C5, the primary concern remains the potential for base-mediated epimerization at the C4 benzylic stereocenter.
Transformations Involving the 2-Bromophenyl Moiety
The 2-bromophenyl group attached to the C4 position of the oxazolidinone ring provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
The bromine atom on the phenyl ring is suitably positioned for oxidative addition to a low-valent palladium species, initiating a catalytic cycle. This enables the use of this compound as a substrate in numerous cross-coupling methodologies.
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction couples an organoboron reagent (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. Aryl bromides are common substrates for this transformation.
In the context of this compound, the 2-bromophenyl unit can be readily coupled with various aryl or vinyl boronic acids. This reaction would yield 4-(2-biphenyl)oxazolidin-2-one or 4-(2-styrylphenyl)oxazolidin-2-one derivatives, respectively. The reaction conditions typically involve a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂ with phosphine (B1218219) ligands, and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in a suitable solvent system like toluene, DMF, or aqueous dioxane.
The table below provides typical conditions for Suzuki-Miyaura couplings involving aryl bromides, which can be applied to this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. For this compound, the reaction facilitates the introduction of an alkynyl group at the 2-position of the phenyl ring.
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper source (e.g., CuI), and base (e.g., triethylamine, diisopropylethylamine) is critical for achieving high yields. The ortho-position of the bromo substituent, adjacent to the bulky oxazolidinone group, may necessitate the use of specific ligands to facilitate the catalytic cycle and prevent side reactions.
Table 1: Representative Conditions for Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | 25-70 |
Heck Coupling with Alkenes
The Heck coupling reaction enables the formation of a C-C bond by reacting an aryl halide with an alkene in the presence of a palladium catalyst and a base. When applied to this compound, this reaction allows for the vinylation of the aromatic ring, leading to the synthesis of substituted styrenes.
The catalytic cycle typically begins with the oxidative addition of the C-Br bond to a Pd(0) species. The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination step releases the final product and forms a hydridopalladium(II) complex, which is converted back to the active Pd(0) catalyst by the base. The regioselectivity of the alkene insertion is influenced by both electronic and steric factors. For successful coupling with this compound, the selection of the catalyst (e.g., Pd(OAc)₂), ligand (e.g., phosphines like P(o-tolyl)₃), and base (e.g., Et₃N, K₂CO₃) is crucial to overcome the steric hindrance of the ortho-substituent.
Table 2: Typical Parameters for Heck Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 80-120 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for the formation of C-N bonds. This reaction couples an aryl halide with a primary or secondary amine, catalyzed by a palladium complex. For this compound, this transformation provides a direct route to N-arylated products, which are precursors to various biologically active compounds.
The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. A key challenge is the steric hindrance around the C-Br bond, which necessitates the use of specialized, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the reductive elimination step, which is often the rate-limiting step for sterically hindered substrates. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required.
Table 3: Illustrative Conditions for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
Kumada and Negishi Couplings for C-C Bond Formation
The Kumada and Negishi couplings are effective methods for forming C-C bonds between aryl halides and organometallic reagents.
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and is typically catalyzed by a nickel or palladium complex. To use this compound in a Kumada coupling, it would be reacted with a Grignard reagent like alkyl-MgBr or aryl-MgBr. A significant challenge is the potential incompatibility of the Grignard reagent with the electrophilic carbonyl group of the oxazolidinone ring. Careful selection of catalysts (e.g., Ni(dppe)Cl₂, Pd(PPh₃)₄) and reaction conditions, such as low temperatures, is necessary to favor the cross-coupling pathway over nucleophilic attack at the carbonyl.
The Negishi coupling employs an organozinc reagent, which offers greater functional group tolerance compared to Grignard reagents. This makes it a more suitable choice for a substrate like this compound. The organozinc reagent can be prepared in situ or separately and is then coupled with the aryl bromide using a palladium or nickel catalyst. The reaction is highly efficient for creating C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.
Table 4: Representative Catalyst Systems for Kumada and Negishi Couplings
| Coupling Type | Catalyst | Organometallic Reagent | Solvent |
|---|---|---|---|
| Kumada | Ni(dppe)Cl₂ | R-MgBr | THF/Ether |
Optimization of Ligand and Catalyst Systems for Chemoselectivity and Efficiency
Achieving high chemoselectivity and efficiency in cross-coupling reactions with this compound depends heavily on the optimization of the catalyst and ligand system. The ortho-position of the bromo group relative to the oxazolidinone substituent creates a sterically demanding environment.
Ligand Choice: For reactions like Buchwald-Hartwig amination and Suzuki coupling (not detailed but relevant), bulky, electron-rich biaryl phosphine ligands (e.g., those from the Buchwald or Fu laboratories) are often superior. These ligands stabilize the Pd(0) center, promote fast oxidative addition, and facilitate the difficult reductive elimination step from the sterically crowded intermediate.
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the rate of formation of the active Pd(0) catalyst. Pre-formed palladium-ligand complexes are also used to ensure a consistent and active catalytic system.
Reaction Conditions: Temperature, solvent, and the nature of the base must be carefully screened for each specific transformation to maximize the yield of the desired product while minimizing side reactions, such as hydrodehalogenation or catalyst deactivation.
Nucleophilic Aromatic Substitution (SNAAr) Reactions
Nucleophilic aromatic substitution (SNAAr) is generally challenging for aryl halides like bromobenzene (B47551) unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. The oxazolidinone ring is an electron-withdrawing group, which does activate the phenyl ring towards nucleophilic attack, albeit moderately.
For SNAAr to occur with this compound, a strong nucleophile and forcing conditions (high temperatures) would likely be required. The nucleophile would attack the carbon atom bearing the bromine, forming a transient, negatively charged Meisenheimer complex. The departure of the bromide ion restores the aromaticity and yields the substituted product. However, due to the moderate activation and the availability of more efficient palladium-catalyzed pathways, SNAAr is a less common strategy for the functionalization of this particular substrate.
Magnesium-Halogen Exchange and Lithium-Halogen Exchange Reactions for Organometallic Generation
The conversion of the aryl bromide functionality into an organometallic reagent via metal-halogen exchange opens up alternative synthetic routes.
Magnesium-Halogen Exchange: The formation of a Grignard reagent by reacting this compound with magnesium metal is a classical method to generate an organometallic species. However, the presence of the oxazolidinone's carbonyl group poses a compatibility issue, as the newly formed Grignard reagent could potentially react intramolecularly or with another molecule of the starting material. Performing the reaction at low temperatures can sometimes mitigate this. A more modern alternative is the Knochel-Hauser bases (e.g., TMPMgCl·LiCl), which can facilitate bromine-magnesium exchange at low temperatures with high functional group tolerance.
Lithium-Halogen Exchange: This is a more rapid and often cleaner method for generating an organometallic intermediate. The reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (e.g., -78 °C). The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones). The low temperature is critical to prevent the aryllithium from attacking the oxazolidinone ring. The generated 2-(oxazolidin-2-on-4-yl)phenyllithium is a valuable intermediate for introducing a wide range of functional groups at the former site of the bromine atom.
Direct Arylation Reactions and C-H Activation Strategies
Direct arylation and C-H activation represent powerful tools for the construction of carbon-carbon bonds, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. In the context of this compound, these strategies can be envisioned to selectively functionalize the phenyl ring.
While specific examples of direct arylation and C-H activation on this compound are not extensively documented in the literature, the principles can be inferred from studies on related N-aryloxazolidinones and other aryl-heterocycle systems. The oxazolidinone moiety can act as a directing group, facilitating ortho-C-H activation of the phenyl ring. Palladium catalysis is a common approach for such transformations. For instance, palladium-catalyzed C-H functionalization of N-aryl oxazolidinones has been explored, where the oxazolidinone ring directs the metal catalyst to the ortho position of the aryl group. This strategy could potentially be applied to introduce various substituents onto the phenyl ring of this compound.
A hypothetical direct arylation reaction is presented in the table below, illustrating the potential coupling of this compound with an aryl partner.
Table 1: Hypothetical Direct Arylation of this compound
| Entry | Arylating Agent | Catalyst System | Solvent | Temperature (°C) | Product |
| 1 | Phenylboronic acid | Pd(OAc)₂ / Ligand | Toluene | 100 | 4-(Biphenyl-2-yl)oxazolidin-2-one |
| 2 | Indole | Pd(OAc)₂ / Oxidant | Acetic Acid | 120 | 4-(2-(Indol-3-yl)phenyl)oxazolidin-2-one |
Chemoselective Functionalization of this compound
The presence of two distinct reactive sites—the bromophenyl group and the oxazolidinone ring—in this compound opens up avenues for chemoselective functionalization, allowing for the stepwise modification of the molecule.
Differential Reactivity of the Oxazolidinone Ring vs. Bromophenyl Group
The differential reactivity of the C-Br bond and the N-H bond of the oxazolidinone ring is a key aspect of the chemoselectivity of this compound. The aryl bromide is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. These reactions typically proceed under conditions that may or may not affect the oxazolidinone ring, depending on the specific reagents and reaction parameters.
Conversely, the nitrogen atom of the oxazolidinone ring is nucleophilic and can undergo reactions like N-acylation and N-alkylation. These reactions are often carried out under basic conditions, which might not be compatible with certain cross-coupling reactions. This inherent difference in reactivity allows for the selective functionalization of one site while leaving the other intact. For example, a Suzuki-Miyaura coupling could be performed on the aryl bromide, followed by N-alkylation of the oxazolidinone.
Table 2: Chemoselective Reactions on this compound
| Entry | Reaction Type | Reagents | Product |
| 1 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-(Biphenyl-2-yl)oxazolidin-2-one |
| 2 | N-Alkylation | Benzyl bromide, NaH | 3-Benzyl-4-(2-bromophenyl)oxazolidin-2-one |
Orthogonal Protection and Deprotection Strategies
To achieve a higher degree of control in the sequential functionalization of this compound, orthogonal protection and deprotection strategies can be employed. This involves the use of protecting groups that can be selectively removed under different conditions, allowing for the unmasking and reaction of one functional group at a time.
The nitrogen of the oxazolidinone ring can be protected with various groups, such as the Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group. These protecting groups are generally stable to the conditions used for many palladium-catalyzed cross-coupling reactions. Once the desired transformation on the bromophenyl moiety is complete, the protecting group on the oxazolidinone nitrogen can be selectively removed to allow for further derivatization at that site. For instance, a Boc group can be removed under acidic conditions, while a Cbz group is typically cleaved by hydrogenolysis.
This orthogonal approach provides a powerful strategy for the synthesis of complex molecules with precisely controlled substitution patterns.
Derivatization Strategies for Expanding Molecular Complexity from the this compound Scaffold
The this compound scaffold serves as an excellent starting point for the synthesis of a diverse range of more complex molecules through various derivatization strategies. These strategies can target either the bromophenyl ring or the oxazolidinone moiety.
Derivatization via Cross-Coupling Reactions:
The bromine atom on the phenyl ring is a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl substituents.
Heck Reaction: Coupling with alkenes leads to the formation of substituted styrenyl derivatives. organic-chemistry.org
Buchwald-Hartwig Amination: Reaction with amines provides access to a variety of N-arylated products. wikipedia.org
Sonogashira Coupling: Coupling with terminal alkynes yields alkynyl-substituted derivatives.
These reactions allow for the introduction of a wide array of functional groups, significantly expanding the molecular diversity of the scaffold.
Table 3: Derivatization of this compound via Cross-Coupling
| Entry | Reaction | Coupling Partner | Catalyst System | Product |
| 1 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(4'-Methoxybiphenyl-2-yl)oxazolidin-2-one |
| 2 | Heck | Styrene | Pd(OAc)₂, PPh₃ | 4-(2-Styrylphenyl)oxazolidin-2-one |
| 3 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(2-(Morpholin-4-yl)phenyl)oxazolidin-2-one |
Derivatization of the Oxazolidinone Ring:
The oxazolidinone ring itself offers opportunities for further modification.
N-Alkylation and N-Acylation: As previously mentioned, the nitrogen atom can be readily alkylated or acylated to introduce various substituents. thieme-connect.de
Ring-Opening Reactions: Under certain conditions, the oxazolidinone ring can be opened to reveal an amino alcohol functionality, which can then be used in subsequent synthetic transformations.
By combining these derivatization strategies, a vast chemical space can be explored, starting from the readily accessible this compound. This highlights the value of this compound as a key building block in medicinal chemistry and materials science for the generation of novel and functionally diverse molecules.
Mechanistic Investigations and Reaction Pathway Elucidation for 4 2 Bromophenyl Oxazolidin 2 One
Mechanistic Pathways for Oxazolidinone Ring Formation
The formation of the oxazolidinone ring is a critical step in the synthesis of 4-(2-bromophenyl)oxazolidin-2-one. This heterocyclic core can be constructed through various synthetic strategies, each with its own mechanistic nuances. A common and effective method involves the cyclization of a β-amino alcohol with a carbonyl source, such as phosgene (B1210022) or its derivatives. mdpi.com
Intermediates and Transition States in Cyclization Reactions
In an alternative pathway, the reaction of an epoxide with an isocyanate, often catalyzed, proceeds via a mechanism that can involve the formation of a metallo-intermediate, which then undergoes intramolecular cyclization. The regioselectivity of the epoxide opening and the subsequent ring closure are key factors governed by the nature of the catalyst and the substitution pattern of the reactants.
Computational studies and spectroscopic analysis are often employed to probe the structures of these transient species and the energy profiles of the reaction pathways.
Role of Catalysts and Reagents in Promoting Ring Closure
Catalysts and reagents play a pivotal role in promoting the efficient and selective formation of the oxazolidinone ring. Bases are commonly used to deprotonate the amino or hydroxyl group of the starting amino alcohol, increasing its nucleophilicity and facilitating the initial attack on the carbonyl source.
In reactions involving epoxides and isocyanates, Lewis acids or transition metal catalysts can be employed to activate the epoxide ring towards nucleophilic attack. nih.gov The choice of catalyst can significantly influence the regioselectivity and stereoselectivity of the reaction. For example, certain catalysts can preferentially activate one of the epoxide carbons, leading to the desired constitutional isomer.
Furthermore, the use of phase-transfer catalysts can be beneficial in reactions where the reactants are present in different phases, enhancing the reaction rate by facilitating the transport of one reactant into the phase of the other. The table below summarizes some common catalytic systems and their roles in oxazolidinone synthesis.
| Catalyst/Reagent | Role in Reaction | Typical Reaction |
| Strong Base (e.g., NaH) | Deprotonates alcohol/amine | Cyclization of β-amino alcohols |
| Lewis Acid (e.g., LiBr) | Activates epoxide ring | Epoxide + Isocyanate |
| Transition Metal Catalyst | Formation of active species | Various cyclization strategies |
| Phase-Transfer Catalyst | Enhances reaction rate | Biphasic reaction conditions |
Detailed Studies of Catalytic Cycles in Cross-Coupling Reactions of the Bromophenyl Group
The 2-bromophenyl moiety of this compound serves as a versatile handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a prime example. libretexts.orgwikipedia.org The catalytic cycle of this reaction is a well-studied process involving several key elementary steps. libretexts.orgchegg.com
Oxidative Addition and Reductive Elimination Steps
Following transmetalation, the final step of the catalytic cycle is reductive elimination . libretexts.org In this step, the two organic groups attached to the palladium(II) center couple, forming a new carbon-carbon bond and regenerating the catalytically active palladium(0) species. libretexts.org For reductive elimination to occur, the organic groups must be in a cis orientation on the palladium complex. libretexts.org If they are trans, a trans-to-cis isomerization must precede the final bond-forming step. libretexts.org
Transmetalation Mechanisms and Ligand Exchange Processes
Transmetalation is the step where the organic group from the organoboron reagent is transferred to the palladium(II) center. libretexts.orgrsc.org This process typically involves the activation of the organoboron compound, often a boronic acid, by a base. wikipedia.orgorganic-chemistry.org The base converts the boronic acid into a more nucleophilic boronate species, which then readily transfers its organic substituent to the palladium complex, displacing the halide ligand. rsc.org The exact mechanism of transmetalation can be complex and may proceed through different pathways depending on the specific reaction conditions, ligands, and substrates involved. capes.gov.brnih.gov
The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below:
A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Elucidation of Stereoselective Pathways in Asymmetric Synthesis
The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry at the C4 position can have a profound impact on the biological activity of its derivatives. Asymmetric synthesis strategies aim to control the formation of this stereocenter. numberanalytics.comchiralpedia.com
This can be achieved through several approaches, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials from the chiral pool. numberanalytics.comslideshare.netyoutube.com For instance, an asymmetric aldol (B89426) addition followed by a Curtius rearrangement can provide a stereoselective route to 4,5-disubstituted oxazolidin-2-ones. mdpi.com
In such a sequence, the stereochemistry of the initial aldol reaction, which can be controlled by a chiral auxiliary or a chiral catalyst, dictates the absolute configuration of the newly formed stereocenters. Subsequent intramolecular cyclization then proceeds in a stereospecific manner, preserving the stereochemical integrity of the molecule.
Computational modeling and kinetic studies are valuable tools for elucidating the transition states and intermediates that govern the stereochemical outcome of these reactions. By understanding the factors that control the energy difference between the diastereomeric transition states, it is possible to design more effective and highly stereoselective synthetic methods. The following table provides examples of asymmetric synthesis strategies for oxazolidinones.
| Asymmetric Strategy | Description | Key Control Element |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com | The steric and electronic properties of the auxiliary. |
| Chiral Catalyst | A small amount of a chiral catalyst is used to generate a chiral product. chiralpedia.com | The chiral environment created by the catalyst-substrate complex. |
| Chiral Pool Synthesis | A readily available enantiomerically pure natural product is used as the starting material. youtube.com | The inherent chirality of the starting material. |
| Asymmetric Aldol/Curtius | A stereoselective aldol reaction sets the stereocenters, followed by a Curtius rearrangement and cyclization. mdpi.com | The facial selectivity of the enolate addition in the aldol step. |
Chiral Induction Mechanisms of Auxiliaries and Catalysts
The primary mechanism by which this compound, as a chiral auxiliary, imparts stereocontrol is through steric hindrance. Once acylated on the nitrogen atom, the resulting N-acyloxazolidinone can be converted into a metal enolate. The conformation of this enolate is crucial for determining the facial selectivity of subsequent reactions, such as alkylations or aldol additions.
The generally accepted model for chiral induction by 4-substituted oxazolidinones involves the formation of a rigid, chelated (Z)-enolate in the presence of a Lewis acidic metal, such as boron or titanium. williams.eduresearchgate.net The substituent at the C4 position of the oxazolidinone ring plays a pivotal role in shielding one of the two faces of the enolate. In the case of this compound, the 2-bromophenyl group dictates the direction of approach of an incoming electrophile.
The steric bulk of the 2-bromophenyl group forces the electrophile to attack the enolate from the face opposite to this substituent, leading to the formation of one diastereomer in preference to the other. The presence of the bromine atom at the ortho position of the phenyl ring is expected to enhance this steric directing effect compared to an unsubstituted phenyl group, potentially leading to higher diastereoselectivities. The ortho-bromo substituent restricts the rotation of the phenyl ring, creating a more defined and rigid steric shield.
Furthermore, electronic effects of the 2-bromophenyl group can influence the reactivity of the enolate. The electron-withdrawing nature of the bromine atom can modulate the nucleophilicity of the enolate, which may have an impact on reaction rates and conditions required for optimal stereoselectivity.
In catalyst-driven reactions where the oxazolidinone is part of the substrate, the catalyst can coordinate with the carbonyl oxygen of the oxazolidinone and the carbonyl of the N-acyl group, further rigidifying the transition state and enhancing the directing effect of the chiral auxiliary.
Diastereomeric and Enantiomeric Transition State Analysis
The diastereoselectivity observed in reactions utilizing this compound as a chiral auxiliary can be rationalized by analyzing the relative energies of the competing diastereomeric transition states. For instance, in an alkylation reaction of an N-acyl derivative, the (Z)-enolate can be attacked by an electrophile from either the Re or Si face.
The transition state leading to the major diastereomer is the one in which the incoming electrophile approaches from the less sterically hindered face, opposite to the 2-bromophenyl group. The alternative transition state, where the electrophile approaches from the same side as the 2-bromophenyl group, is destabilized by severe steric repulsion. This energy difference between the two transition states directly correlates with the observed diastereomeric ratio of the products.
Illustrative Transition State Model for Alkylation:
| Transition State | Description | Relative Energy | Expected Product |
| TS-1 (Favored) | Electrophile approaches from the face opposite the 2-bromophenyl group. | Lower | Major Diastereomer |
| TS-2 (Disfavored) | Electrophile approaches from the same face as the 2-bromophenyl group, resulting in steric clash. | Higher | Minor Diastereomer |
This table is illustrative and based on established models for Evans auxiliaries. Specific energy values would require dedicated computational studies.
The ultimate enantiomeric purity of the product is achieved after the cleavage of the chiral auxiliary. Since the diastereomers are separable, the isolation of the major diastereomer followed by removal of the auxiliary allows for the synthesis of a single enantiomer of the desired product.
Kinetic and Thermodynamic Studies of Key Transformations of this compound
The outcome of many chemical reactions is determined by the interplay of kinetic and thermodynamic factors. In the context of transformations involving this compound, understanding whether a reaction is under kinetic or thermodynamic control is crucial for optimizing stereoselectivity. nih.gov
Alkylation Reactions:
The alkylation of N-acyl-4-(2-bromophenyl)oxazolidin-2-one enolates is a classic example of a kinetically controlled process. nih.gov The reaction is typically carried out at low temperatures (e.g., -78 °C) to ensure that the formation of the alkylated product is irreversible. williams.edu Under these conditions, the product ratio is determined by the relative rates of formation of the diastereomers, which in turn depends on the activation energies of the respective transition states. The diastereomer that is formed faster, via the lower energy transition state (TS-1 in the table above), will be the major product.
If the reaction were allowed to reach thermodynamic equilibrium, for example by running it at a higher temperature, the product distribution would reflect the relative thermodynamic stabilities of the diastereomeric products. In some cases, the thermodynamically favored product may not be the same as the kinetically favored one. However, for the alkylation of Evans-type auxiliaries, the reaction is designed to be under strict kinetic control to maximize diastereoselectivity.
Acylation Reactions:
The N-acylation of this compound is another key transformation. The thermodynamics of this reaction are generally favorable, leading to high yields of the N-acyl derivative. The rate of this reaction can be influenced by the nature of the acylating agent and the reaction conditions. While detailed kinetic studies on the acylation of this specific oxazolidinone are scarce, analogies with similar compounds suggest that the reaction proceeds readily.
Illustrative Data for a Key Transformation (Alkylation):
| Parameter | Value | Condition |
| Reaction Type | Asymmetric Alkylation | N-Propionyl-4-(2-bromophenyl)oxazolidin-2-one with Benzyl Bromide |
| Control | Kinetic | -78 °C, THF |
| Observed d.r. | >95:5 (Hypothetical) | Based on analogous systems |
| Thermodynamic Product | Not typically favored or observed under standard conditions | Reaction is irreversible at low temperature |
This table presents hypothetical data based on typical results for similar chiral auxiliaries to illustrate the principles of kinetic control. Actual experimental data for this compound is not available in the cited literature.
Theoretical and Computational Chemistry Studies of 4 2 Bromophenyl Oxazolidin 2 One
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional arrangements of atoms in a molecule and their dynamic behavior over time. For 4-(2-Bromophenyl)oxazolidin-2-one, these studies would be crucial in understanding its preferred shapes and the energy associated with transitioning between them.
The oxazolidinone ring is not planar. Through computational modeling, its preferred conformation would likely be identified as an "envelope" or "twist" form. In an envelope conformation, four of the ring atoms are approximately in a plane, while the fifth atom is puckered out of the plane. For other substituted oxazolidinones, an envelope conformation is commonly observed in crystal structures. nih.gov The specific atom that is out of plane and the degree of puckering would be determined by minimizing the molecule's potential energy.
The orientation of the 2-bromophenyl group is defined by the torsion angle around the single bond connecting it to the oxazolidinone ring. Different rotational positions would lead to various conformers with distinct energy levels due to steric hindrance and potential intramolecular interactions. A systematic conformational search, employing methods like molecular mechanics or density functional theory (DFT), would be necessary to identify the global minimum energy conformation and other low-energy conformers.
A hypothetical data table for the relative energies of different conformers might look like this:
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| A | 0° | 5.2 |
| B | 60° | 0.0 |
| C | 120° | 2.8 |
| D | 180° | 1.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available.
Molecular dynamics simulations would provide further insight by simulating the movement of the atoms over time at a given temperature. This would reveal the flexibility of the molecule, the stability of its preferred conformations, and the frequency of transitions between different conformational states.
The rotation around the single bond connecting the phenyl ring to the oxazolidinone ring is not entirely free. The energy required to rotate from one stable conformation to another is known as the rotational energy barrier. These barriers can be calculated by systematically changing the dihedral angle and calculating the potential energy at each step.
The height of these energy barriers determines the rate of interconversion between conformers at a given temperature. A high barrier would imply that the conformers are stable and can potentially be isolated, while a low barrier suggests rapid interconversion. For similar molecules, these barriers are typically in the range of a few to several kcal/mol. nih.gov
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of a molecule.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap generally implies higher reactivity.
For this compound, DFT calculations would be used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. The HOMO is likely to be located on the electron-rich 2-bromophenyl ring, while the LUMO might be distributed over the oxazolidinone ring, particularly the carbonyl group. This analysis would help in predicting how the molecule would interact with electrophiles and nucleophiles.
A hypothetical data table of calculated electronic properties might be presented as follows:
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available.
The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Quantum chemical calculations can provide atomic charges (e.g., Mulliken or Natural Bond Orbital charges) for each atom in this compound. This would reveal the partial positive and negative charges on different parts of the molecule.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP map is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the area around the carbonyl oxygen would be expected to be red, while the hydrogen atom on the nitrogen would be blue.
Computational chemistry can predict spectroscopic data that can be compared with experimental results for structural validation.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts, when compared to experimental spectra, can help in the assignment of signals to specific atoms in the molecule and confirm its structure.
IR Frequencies: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an infrared (IR) spectrum. These calculated frequencies can aid in assigning the vibrational modes of the molecule, such as the characteristic stretching frequency of the carbonyl (C=O) group in the oxazolidinone ring.
A hypothetical comparison of calculated and experimental spectroscopic data could be tabulated as shown below:
Computational Modeling of Reaction Pathways and Transition States
The computational modeling of reaction pathways and the characterization of transition states are powerful tools for elucidating reaction mechanisms at a molecular level. For a molecule like this compound, such studies would be invaluable in predicting its behavior in various chemical transformations.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
While general DFT studies have been performed on oxazolidinone derivatives to understand their electronic properties and stability, specific investigations into the reaction mechanisms of this compound are currently lacking. uv.es Hypothetically, DFT could be employed to investigate several key reaction types. For instance, in a Suzuki-Miyaura coupling, DFT calculations could elucidate the elementary steps of the catalytic cycle: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the C-C coupled product. Each intermediate and transition state along this pathway could be geometrically and energetically characterized.
Similarly, for a Heck-type reaction, DFT could model the oxidative addition of the C-Br bond to a palladium catalyst, subsequent migratory insertion of an alkene, and finally, β-hydride elimination to yield the vinylated product. nih.gov Such studies would provide critical insights into the regioselectivity and stereoselectivity of these reactions.
Prediction of Activation Energies and Reaction Rates
A direct consequence of mapping the potential energy surface of a reaction with DFT is the ability to predict activation energies (Ea). The activation energy is the energetic barrier that must be overcome for a reaction to occur, and its value is directly related to the reaction rate.
For this compound, calculating the activation energies for different potential reaction pathways would allow for a comparison of their feasibility under various conditions. For example, one could computationally screen different ligands on a palladium catalyst and predict which one would lead to the lowest activation energy for a desired cross-coupling reaction, thereby increasing the reaction rate and efficiency. researchgate.net Automated transition state theory calculations could further refine these predictions to provide more accurate rate constants. arxiv.org
Table 1: Hypothetical DFT-Calculated Activation Energies for Key Reaction Steps of this compound
| Reaction Type | Elementary Step | Catalyst System (Hypothetical) | Calculated Activation Energy (kcal/mol) |
| Suzuki-Miyaura Coupling | Oxidative Addition | Pd(PPh₃)₄ | Data Not Available |
| Suzuki-Miyaura Coupling | Reductive Elimination | Pd(PPh₃)₄ | Data Not Available |
| Heck Reaction | Migratory Insertion | Pd(OAc)₂/dppf | Data Not Available |
| Buchwald-Hartwig Amination | Reductive Elimination | Pd₂(dba)₃/Xantphos | Data Not Available |
This table is illustrative and highlights the type of data that could be generated from dedicated DFT studies. Currently, specific values for this compound are not published.
In Silico Screening for Novel Chemical Transformations and Catalyst Design
In silico screening represents a modern, resource-efficient approach to discovering new reactions and optimizing catalysts. This methodology uses computational power to evaluate large libraries of potential reactants, catalysts, or reaction conditions before any experiments are conducted in the laboratory.
For this compound, in silico screening could be a powerful tool. For example, a variety of metal catalysts (e.g., based on copper, nickel, or iron) and a diverse set of ligands could be computationally screened for their efficacy in promoting novel transformations of the C-Br bond. researchgate.net This could lead to the discovery of entirely new coupling partners or reaction conditions that are more environmentally friendly or cost-effective.
Furthermore, computational catalyst design could be employed to rationally modify existing catalysts to enhance their performance in reactions involving this compound. By understanding the electronic and steric factors that govern the catalyst's activity and selectivity through DFT calculations, researchers could propose modifications to the ligand framework to create a more efficient catalyst. nih.gov For instance, the electronic properties of different phosphine (B1218219) ligands in a palladium-catalyzed C-N coupling could be systematically varied in silico to identify the optimal ligand for a specific amination reaction.
Applications of 4 2 Bromophenyl Oxazolidin 2 One As a Synthetic Building Block and Chiral Auxiliary
Strategic Use in the Total Synthesis of Complex Organic Molecules
There is no specific information in the reviewed literature on the use of 4-(2-Bromophenyl)oxazolidin-2-one in the total synthesis of complex organic molecules.
While oxazolidinones are broadly used to synthesize various heterocyclic compounds, no literature specifically describes the use of this compound as an intermediate for creating other heterocyclic scaffolds. nih.govekb.egresearchgate.net Theoretically, the bromine atom could be exploited for intramolecular cyclization reactions to form fused heterocyclic systems, but no concrete examples have been reported.
Similarly, there is a lack of documented evidence for this compound serving as a precursor for polycyclic and fused-ring systems. The potential for intramolecular Heck reactions or other cyclization strategies exists but remains an unexplored area of research according to available data.
Utility in the Construction of Advanced Pharmaceutical Intermediates and Agro-Chemical Building Blocks
The oxazolidinone ring is a recognized pharmacophore present in several approved drugs. nih.gov However, no specific studies were found that detail the synthesis of advanced pharmaceutical or agrochemical intermediates originating from this compound. Its potential lies in the ability to construct biaryl or arylamine structures, common motifs in bioactive molecules, via cross-coupling reactions.
Development of Novel Heterocyclic Systems and Functional Materials via Transformations of the Compound
The development of novel heterocyclic systems or functional materials derived from transformations of this compound has not been reported. The combination of the oxazolidinone and a bromo-functionalized arene could, in principle, lead to polymers or materials with interesting properties, but this remains a hypothetical application.
Role as a Chiral Auxiliary in Asymmetric Synthesis of Other Complex Molecules
Chiral oxazolidinones are famously used as "Evans' auxiliaries" to direct the stereochemical outcome of reactions. sigmaaldrich.comsigmaaldrich.com They are temporarily incorporated into a molecule to induce chirality in subsequent transformations.
Assuming the availability of an enantiomerically pure form of this compound, it could function as a chiral auxiliary. The bulky 2-bromophenyl group would be expected to effectively shield one face of the N-acylated oxazolidinone, directing incoming reagents to the opposite face and thereby inducing a high degree of stereoselectivity. However, no studies have been published that specifically utilize this compound for such purposes.
Cleavage and Recycling of the Auxiliary
A critical step in the application of a chiral auxiliary is its efficient removal from the synthesized molecule to yield the desired product and to recover the auxiliary for reuse, a key aspect for both economic and environmental sustainability. For N-acylated this compound derivatives, the cleavage of the amide bond to release the chiral carboxylic acid and recover the auxiliary is a well-established, albeit crucial, process.
The most common and effective method for the cleavage of N-acyl oxazolidinones is through hydrolysis with lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂). researchgate.netuq.edu.au This method is widely applicable to a range of Evans auxiliaries and is expected to be effective for 4-(2-bromophenyl) substituted analogues.
The reaction proceeds via the formation of a lithium hydroperoxide (LiOOH) species in situ. This hydroperoxide anion is a potent nucleophile that selectively attacks the exocyclic carbonyl group of the N-acyl oxazolidinone. google.comacs.org This preferential attack is key to the success of the method, as attack at the endocyclic carbonyl would lead to the destruction of the auxiliary. Following the nucleophilic attack, a tetrahedral intermediate is formed which then collapses, releasing the desired carboxylic acid and the intact chiral auxiliary.
A general procedure for the cleavage involves treating the N-acylated this compound with a solution of lithium hydroxide and hydrogen peroxide in a suitable solvent system, typically a mixture of tetrahydrofuran (B95107) (THF) and water, at low temperatures (e.g., 0 °C).
Table 1: General Conditions for the Cleavage of N-Acyl Oxazolidinones
| Reagents | Solvent | Temperature | Typical Reaction Time |
| Lithium Hydroxide (LiOH), Hydrogen Peroxide (H₂O₂) | Tetrahydrofuran (THF) / Water | 0 °C to room temperature | 1-4 hours |
It is important to note that the reaction using LiOH and H₂O₂ can lead to the evolution of oxygen gas, which can pose a safety risk, especially on a larger scale. uq.edu.au This is due to the decomposition of the excess hydrogen peroxide. Careful control of the reaction conditions, such as the rate of addition of reagents and efficient stirring, is necessary to mitigate this risk.
After the cleavage reaction is complete, the this compound auxiliary can be recovered from the reaction mixture. This is typically achieved through an extractive workup. The aqueous layer containing the lithium salt of the carboxylic acid can be separated, and the organic layer containing the chiral auxiliary can be washed, dried, and concentrated. The recovered auxiliary can then be purified by recrystallization or chromatography, allowing for its reuse in subsequent synthetic steps. The efficiency of this recycling process is a significant advantage of using oxazolidinone-based chiral auxiliaries. While specific yields for the recycling of this compound are not extensively reported in the literature, high recovery yields (often exceeding 95%) are common for other phenyl-substituted oxazolidinone auxiliaries under optimized conditions.
Alternative methods for the cleavage of N-acyl oxazolidinones exist, including reductive cleavage using reagents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄), which yield the corresponding alcohol instead of the carboxylic acid. The choice of cleavage method depends on the desired functionality in the final product.
Advanced Analytical Methodologies for the Characterization and Purity Assessment of 4 2 Bromophenyl Oxazolidin 2 One and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 4-(2-Bromophenyl)oxazolidin-2-one. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals details about their atomic composition, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy would identify the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the aromatic ring, the methine proton at the C4 position, and the two methylene (B1212753) protons at the C5 position of the oxazolidinone ring. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 1,2-disubstituted benzene (B151609) ring.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. Key signals would include those for the carbonyl carbon of the oxazolidinone ring (typically in the range of 150-160 ppm), the aromatic carbons, and the carbons of the oxazolidinone ring itself. The carbon directly attached to the bromine atom would show a characteristic shift.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are valuable for distinguishing between CH, CH₂, and CH₃ groups. This would definitively identify the methine (CH) carbon at C4, the methylene (CH₂) carbon at C5, and the carbons of the phenyl group.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish connectivity between atoms. A COSY spectrum would show correlations between adjacent protons, for example, between the C4 proton and the C5 protons. An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached, confirming the assignments made in the 1D spectra.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Aromatic CHs | 7.0 - 7.8 | Carbonyl C=O | 155 - 160 |
| NH | 5.0 - 8.0 (broad) | Aromatic C-Br | 110 - 125 |
| C4-H | 4.5 - 5.5 | Other Aromatic Cs | 120 - 140 |
| C5-H₂ | 3.5 - 4.5 | C4 | 50 - 60 |
| C5 | 60 - 70 |
Note: The table presents estimated chemical shift ranges based on general principles of NMR spectroscopy for the class of oxazolidinone compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. These two methods are often complementary.
Infrared (IR) Spectroscopy would show characteristic absorption bands for the key functional groups. A strong absorption band is expected for the carbonyl (C=O) group of the cyclic carbamate (B1207046) (oxazolidinone ring), typically appearing around 1750 cm⁻¹. The N-H stretching vibration would be observed as a band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic part of the oxazolidinone ring would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the ether linkage in the ring would also be identifiable.
Raman Spectroscopy would also detect these vibrations, though the intensities of the signals may differ from the IR spectrum. Raman is particularly sensitive to non-polar bonds and can provide clear signals for the aromatic ring vibrations and the carbon backbone.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Carbonyl C=O | Stretching | ~1750 |
| C-O (ether) | Stretching | 1000 - 1200 |
| C-Br | Stretching | 500 - 650 |
Note: This table provides expected vibrational frequencies for the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the electronic transitions within the bromophenyl group. The presence of the aromatic ring with the bromine substituent would lead to characteristic π → π* transitions. The exact wavelength of maximum absorbance (λ_max) would be influenced by the solvent used for the analysis. This technique is often used in conjunction with chromatography for quantitative analysis.
Mass Spectrometry (EI, ESI, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques. ESI is a soft ionization method that would likely show a prominent protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, confirming the molecular weight of 242.07 g/mol (for C₉H₈BrNO₂).
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula.
The fragmentation pattern in mass spectrometry provides clues to the molecule's structure. For this compound, characteristic fragmentation would involve the loss of parts of the oxazolidinone ring or the bromine atom. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br).
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating this compound from any impurities and for determining its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating the target compound from any starting materials or by-products.
Gas Chromatography (GC) could also be used, potentially after derivatization to increase the compound's volatility and thermal stability.
A critical application of HPLC for this chiral compound is the determination of enantiomeric excess (ee) . This requires the use of a chiral stationary phase (CSP). Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating the enantiomers of oxazolidinone compounds. nih.gov The separation of the two enantiomers would allow for their quantification, thereby determining the enantiomeric purity of the sample. The development of such a method would involve screening different chiral columns and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers. nih.govpdx.edu
| Technique | Column Type | Typical Mobile Phase/Conditions | Purpose |
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol gradient | Purity Analysis |
| Chiral HPLC | Polysaccharide-based (e.g., CHIROBIOTIC T) | Hexane/Ethanol (B145695)/Isopropanol (B130326) or Polar Organic Solvents | Enantiomeric Excess (ee) Determination |
| GC | Capillary Column (e.g., DB-5) | Temperature programming | Purity Analysis (may require derivatization) |
Note: This table outlines common chromatographic approaches for the analysis of oxazolidinone compounds.
Chiral HPLC and GC for Enantiomeric Ratio Assessment
The determination of enantiomeric purity is paramount for chiral compounds, and both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose. heraldopenaccess.usnih.gov The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. chiralpedia.com
For oxazolidinone analogues, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on a silica (B1680970) support (e.g., Chiralpak® and Chiralcel® columns), are commonly employed in HPLC. orientjchem.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. youtube.com The mobile phase, often a mixture of an alkane like n-hexane and an alcohol such as isopropanol or ethanol, is optimized to achieve baseline separation. orientjchem.orgnih.gov The addition of a small amount of an amine, like diethylamine, can be used to reduce peak tailing. orientjchem.org
While a specific, validated chiral HPLC method for this compound is not detailed in the surveyed literature, methods developed for structurally similar compounds, such as β-amino-β-(4-bromophenyl) propionic acid, demonstrate the typical approach. tsijournals.com For instance, a (R,R) Whelk-O1 chiral column with a mobile phase of hexane, ethanol, and acetic acid has been used successfully for a related bromophenyl compound, achieving good resolution between enantiomers. tsijournals.com The detection is commonly performed using a UV detector. nih.gov
Chiral GC is another viable method, particularly after derivatization of the analyte to increase its volatility. researchgate.net Using a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative, the enantiomers of a chiral analyte can be separated and quantified. nih.gov
The enantiomeric excess (ee), a measure of the purity of the sample, is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us This quantitative analysis is critical in asymmetric synthesis to evaluate the effectiveness of the chiral catalyst or auxiliary used.
Table 1: Illustrative Chiral HPLC & GC Parameters for Oxazolidinone-Related Compounds
| Parameter | Chiral HPLC Example orientjchem.org | Chiral GC Example nih.gov |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Column | Chiralpak IC (amylose derivative) | Chiral Capillary Column |
| Mobile Phase/Carrier Gas | Methanol:Ethanol:Diethylamine (1:1:0.1 v/v/v) | Helium or Nitrogen |
| Flow Rate/Conditions | 1.0 mL/min | Optimized temperature program |
| Detection | UV (e.g., 340 nm after derivatization) | Flame Ionization Detector (FID) |
| Analyte State | Direct or after derivatization | Often requires derivatization |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. researchgate.net In the synthesis of this compound, TLC is used to track the consumption of the starting materials (e.g., 2-bromostyrene (B128962) oxide and a source of cyanate, or a corresponding amino alcohol) and the concurrent formation of the desired oxazolidinone product. google.comnih.gov
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica gel. ajchem-a.com The plate is then placed in a developing chamber containing a suitable eluent, a solvent or mixture of solvents. For oxazolidinones and related intermediates, a common solvent system is a mixture of n-hexane and ethyl acetate. ajchem-a.comorgsyn.org
Due to differences in polarity, the starting materials, intermediates, and the final product will travel up the plate at different rates, resulting in distinct spots with different retention factor (Rf) values. By comparing the spots from the reaction mixture to those of the starting material standards, a chemist can qualitatively assess the reaction's progression. nih.gov The completion of the reaction is generally indicated by the disappearance of the starting material spot. google.com It is important to note that some oxazolidine (B1195125) structures can be unstable on acidic silica gel plates, potentially leading to decomposition and misleading results. researchgate.net Visualization of the spots can be achieved under UV light or by staining with an appropriate agent like potassium permanganate (B83412) or iodine vapors. orgsyn.orgresearchgate.net
Table 2: General Parameters for TLC Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates nih.gov |
| Mobile Phase (Eluent) | Typically a mixture of non-polar and polar solvents (e.g., n-Hexane/Ethyl Acetate, Dichloromethane (B109758)/Methanol) nih.govajchem-a.com |
| Application | Monitoring disappearance of reactants and appearance of product |
| Visualization | UV light (254 nm), Iodine chamber, Potassium permanganate stain orgsyn.orgresearchgate.net |
Crystallographic Analysis for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute configuration. nih.gov
To perform this analysis, a high-quality single crystal of this compound must be grown. rsc.org This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the precise coordinates of each atom can be determined.
While a specific crystal structure for this compound was not found in the searched literature, analysis of related structures, such as derivatives of bromophenyloxazolidines, provides insight into the expected structural features. nih.gov For example, the oxazolidinone ring typically adopts a non-planar, envelope conformation. nih.gov The analysis would also reveal key intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals forces, that dictate the crystal packing.
For determining the absolute configuration of a single enantiomer, anomalous dispersion effects are used. The Flack parameter is a key value calculated during the structure refinement; a value close to 0 indicates that the correct absolute configuration has been assigned, while a value near 1 suggests the opposite enantiomer is present. caltech.edu
Table 3: Information Obtained from X-ray Crystallographic Analysis
| Parameter | Description | Example from a Related Structure nih.gov |
|---|---|---|
| Space Group & Cell Dimensions | Defines the crystal's symmetry and the size of the unit cell. | P21/c (monoclinic) |
| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. | N/A |
| Torsion Angles | Defines the conformation of the molecule, including ring puckering. | Oxazolidine ring in an envelope conformation. |
| Absolute Configuration | Unambiguous assignment of R/S configuration at the chiral center. | Determined via the Flack parameter. caltech.edu |
| Intermolecular Interactions | Identifies hydrogen bonds, halogen bonds, and other forces governing the solid-state packing. | C-H···O hydrogen bonds and van der Waals interactions. |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. elementar.com It serves as a crucial check for the purity of a synthesized sample and to confirm its empirical formula. measurlabs.com
The molecular formula for this compound is C₉H₈BrNO₂. Based on the atomic weights of the constituent elements, the theoretical elemental composition can be calculated. The experimental values are typically obtained through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured. measurlabs.com
For a compound to be considered analytically pure, the experimentally determined ("Found") percentages should match the "Calculated" theoretical values within an accepted margin of error, typically ±0.4%. researchgate.netnih.gov This confirmation is a standard requirement for the characterization of new chemical entities. fabad.org.tr
**Table 4: Elemental Composition of this compound (C₉H₈BrNO₂) **
| Element | Symbol | Atomic Mass ( g/mol ) | Molecular Weight ( g/mol ) | Calculated % | Found % |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 242.07 | 44.66 | Value to be determined experimentally |
| Hydrogen | H | 1.008 | 242.07 | 3.33 | Value to be determined experimentally |
| Bromine | Br | 79.904 | 242.07 | 33.00 | Value to be determined experimentally |
| Nitrogen | N | 14.007 | 242.07 | 5.79 | Value to be determined experimentally |
Future Directions and Emerging Research Avenues for 4 2 Bromophenyl Oxazolidin 2 One Chemistry
Dawn of New Catalysis: Photocatalysis and Electrocatalysis in Synthesis and Functionalization
The synthesis and modification of 4-(2-bromophenyl)oxazolidin-2-one are poised for a revolution with the advent of novel catalytic systems. Photocatalysis and electrocatalysis, in particular, offer green and efficient alternatives to traditional methods.
Photocatalysis can provide new pathways for the formation and derivatization of the oxazolidinone core. For instance, light-mediated reactions could enable the construction of the oxazolidinone ring under mild conditions, avoiding the need for harsh reagents. Furthermore, the bromo-phenyl moiety is an ideal handle for photoredox-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups at the phenyl ring.
Electrocatalysis presents another frontier for sustainable chemistry. nih.gov An electrochemical approach could be employed for the synthesis of the oxazolidinone ring itself, potentially through the reductive cyclization of a suitable precursor. Moreover, the bromine atom on the phenyl ring can be targeted in electrochemically driven coupling reactions, offering a controlled and scalable method for diversification.
| Catalytic Approach | Potential Application to this compound | Anticipated Advantages |
| Photocatalysis | - Ring formation via light-mediated cyclization.- Cross-coupling reactions at the bromophenyl group. | - Mild reaction conditions.- High functional group tolerance.- Access to unique reaction pathways. |
| Electrocatalysis | - Electrochemical synthesis of the oxazolidinone ring.- Controlled functionalization via electrochemically driven coupling. | - Avoidance of stoichiometric chemical oxidants/reductants.- Precise control over reaction potential.- Scalability. |
Streamlining Synthesis: Integration into Flow Chemistry and Automated Platforms
The principles of flow chemistry and automated synthesis are set to redefine the production and screening of this compound and its derivatives. nih.govnih.gov Continuous flow processes offer enhanced safety, reproducibility, and scalability compared to traditional batch methods. nih.govallfordrugs.com
Automated synthesis platforms , guided by machine learning algorithms, can rapidly explore a vast chemical space around the this compound scaffold. nih.gov By systematically varying reactants and conditions, these platforms can accelerate the discovery of new derivatives with desired properties, be it for medicinal chemistry or materials science.
The Architecture of Molecules: Supramolecular Interactions and Self-Assembly
The oxazolidinone scaffold, with its hydrogen bond donor and acceptor sites, is an excellent candidate for exploring supramolecular chemistry. The self-assembly of this compound and its derivatives could lead to the formation of well-ordered nanostructures, such as gels, liquid crystals, or fibers. nih.gov
The interplay of hydrogen bonding, π-π stacking of the phenyl rings, and halogen bonding involving the bromine atom can be rationally designed to control the self-assembly process. Understanding and harnessing these non-covalent interactions will be crucial for developing new "smart" materials with responsive properties.
Building Blocks for Tomorrow: Design and Synthesis of Advanced Materials
The unique electronic and structural features of this compound make it a promising building block for the creation of advanced materials. The incorporation of this core into polymers could yield materials with enhanced thermal stability, specific optical properties, or tailored mechanical characteristics.
The bromine atom serves as a convenient anchor point for polymerization reactions or for post-polymerization modification. Furthermore, the inherent chirality of the 4-substituted oxazolidinone can be exploited to create chiral polymers with potential applications in enantioselective separations or as chiral catalysts.
One-Pot Wonders: Multicomponent Reactions Featuring this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to chemical diversity. nih.govnih.gov Designing MCRs that incorporate this compound as a key reactant would open up rapid access to novel and complex molecular architectures.
For instance, the amine functionality of the oxazolidinone could participate in Ugi or Passerini-type reactions, allowing for the facile introduction of multiple points of diversity. The development of such MCRs will be instrumental in building libraries of compounds for high-throughput screening in drug discovery and materials science.
| Reaction Type | Potential Role of this compound | Resulting Molecular Complexity |
| Ugi Reaction | As the amine component. | Highly substituted peptide-like scaffolds. |
| Passerini Reaction | As the amine component (after N-H activation). | α-Acyloxy carboxamide derivatives. |
| Other MCRs | As a building block with multiple reactive sites. | Diverse heterocyclic systems. |
Q & A
Q. What are the common synthetic routes for preparing 4-(2-Bromophenyl)oxazolidin-2-one?
- Methodological Answer : The synthesis typically involves coupling a bromophenylacetic acid derivative with oxazolidinone precursors. For example, a two-step procedure includes:
Activation of the acid : React 2-(2-bromophenyl)acetic acid with oxalyl chloride in dichloromethane (DCM) and catalytic DMF to form the acyl chloride.
Ring closure : Treat the acyl chloride with a chiral oxazolidinone auxiliary under basic conditions to form the oxazolidin-2-one ring .
Reaction optimization requires strict control of anhydrous conditions and stoichiometry to avoid side reactions like over-oxidation.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm substituent positions and stereochemistry.
- X-ray crystallography : Refinement via SHELX software (e.g., SHELXL) provides precise bond lengths and angles. For example, SHELX’s robust algorithms handle twinned data and high-resolution structures effectively .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns.
Q. What are the typical reaction pathways for modifying the oxazolidinone core?
- Methodological Answer : The oxazolidin-2-one scaffold undergoes nucleophilic substitution at the carbonyl group or functionalization of the bromophenyl moiety:
- Reduction : Use LiAlH to reduce the carbonyl to an alcohol, retaining stereochemistry.
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids replaces the bromine atom for diversification .
Solvent choice (e.g., THF for reductions, DMF for couplings) and catalyst selection (e.g., Pd(PPh)) are critical for yield optimization.
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are employed:
- Chiral oxazolidinones : Use Evans auxiliaries (e.g., (4S)-4-benzyl-2-oxazolidinone) to induce stereochemistry during acylation .
- Iridium catalysis : Asymmetric allylic amination with Ir(I) catalysts generates enantiomeric excess (>90% ee) via π-allyl intermediates .
Monitor enantiomeric purity via chiral HPLC or polarimetry.
Q. What computational tools are recommended for studying reaction mechanisms involving this compound?
- Methodological Answer : Combine DFT calculations (e.g., Gaussian, ORCA) with experimental
- Transition state analysis : Locate saddle points for key steps (e.g., ring closure) using B3LYP/6-31G(d) basis sets.
- Non-covalent interactions : Use AIM (Atoms in Molecules) theory to map hydrogen bonding or halogen bonding in crystal packing .
Cross-validate results with kinetic isotope effects (KIEs) or isotopic labeling experiments.
Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural analysis of this compound?
- Methodological Answer : Address challenges using specialized software and protocols:
Q. What strategies optimize catalytic hydrogenation of this compound derivatives?
- Methodological Answer : Use heterogeneous catalysts (e.g., Pd/C) under controlled H pressure (1–3 atm):
- Substrate activation : Pre-treat the catalyst with H to enhance surface activity.
- Solvent effects : Polar aprotic solvents (e.g., ethyl acetate) improve hydrogen uptake.
- Monitoring : Track reaction progress via in situ FTIR or GC-MS to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
